molecular formula C12H11N3S B3334818 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole CAS No. 1004193-51-4

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole

Cat. No. B3334818
CAS RN: 1004193-51-4
M. Wt: 229.3 g/mol
InChI Key: ZDWSGMUYGXDDGP-UHFFFAOYSA-N
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Description

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family and is known to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to modulate the expression of various genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole in lab experiments is its potential to exhibit multiple effects. This compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties, which makes it a versatile tool for scientific research. However, one of the limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole. One potential direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety profile in vivo.
Conclusion:
In conclusion, 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound exhibits various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. While there are limitations to its use in certain experiments, its versatility and potential make it an exciting area of study for future research.

Scientific Research Applications

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole has been studied extensively for its potential applications in scientific research. This compound has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurological disorders.

properties

IUPAC Name

4-isothiocyanato-1-[(3-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-10-3-2-4-11(5-10)7-15-8-12(6-14-15)13-9-16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSGMUYGXDDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206081
Record name 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole

CAS RN

1004193-51-4
Record name 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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